molecular formula C31H28N2O8S B327829 ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B327829
M. Wt: 588.6 g/mol
InChI Key: SBBZIDLIOSRRPD-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, furan, thiazolo, and pyrimidine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxybenzaldehyde and 2-(methoxycarbonyl)phenylfuran. These intermediates are then subjected to condensation reactions, cyclization, and other transformations under controlled conditions to yield the final product. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of ethyl 5-(3,4-dimethoxyphenyl)-2-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H28N2O8S

Molecular Weight

588.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[5-(2-methoxycarbonylphenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H28N2O8S/c1-6-40-30(36)26-17(2)32-31-33(27(26)18-11-13-23(37-3)24(15-18)38-4)28(34)25(42-31)16-19-12-14-22(41-19)20-9-7-8-10-21(20)29(35)39-5/h7-16,27H,6H2,1-5H3/b25-16-

InChI Key

SBBZIDLIOSRRPD-XYGWBWBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5C(=O)OC)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)OC)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)OC)S2)C

Origin of Product

United States

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